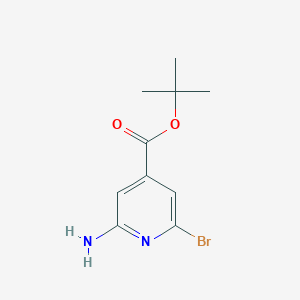

tert-Butyl 2-amino-6-bromoisonicotinate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-6-bromopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKBHBDUYNHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-amino-6-bromoisonicotinate can be synthesized through the esterification of 6-bromonicotinic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction involves the formation of an ester linkage between the carboxylic acid group of 6-bromonicotinic acid and the tert-butyl group of tert-butyl alcohol.

Industrial Production Methods

Industrial production methods for tert-butyl esters often involve the use of anhydrous magnesium sulfate and boron trifluoride etherate as catalysts . These methods are designed to be efficient and safe, avoiding the need for hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-6-bromoisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield 6-bromonicotinic acid.

Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.

Cross-Coupling: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Hydrolysis Product: 6-bromonicotinic acid.

Cross-Coupling Products: New aromatic compounds with diverse functional groups.

Scientific Research Applications

tert-Butyl 2-amino-6-bromoisonicotinate has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate for the synthesis of bioactive molecules with potential therapeutic applications.

Material Science: The compound can be used to create novel materials with specific properties.

Organic Synthesis: It acts as a versatile building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-6-bromoisonicotinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the amino group can interact with molecular targets, leading to the formation of new compounds with desired properties. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl 6-bromonicotinate: Similar structure but lacks the amino group.

tert-Butyl 2-aminoisonicotinate: Similar structure but lacks the bromine atom.

tert-Butyl 2-amino-6-chloroisonicotinate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

tert-Butyl 2-amino-6-bromoisonicotinate is unique due to the combination of the tert-butyl ester group, the amino group, and the bromine atom. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 2-amino-6-bromoisonicotinate, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving bromination and protection of the amino group. For example, bromination of isonicotinate derivatives can be achieved using phosphorus oxybromide (POBr₃) in anhydrous conditions, followed by tert-butyl protection via carbamate formation using Boc anhydride [(tert-butoxycarbonyl)] . Optimize reaction temperature (typically 0–25°C) and stoichiometry to minimize side products. Monitor purity via TLC (silica gel, ethyl acetate/hexane) and confirm using NMR.

- Key Data : Reference analogs like tert-butyl 6-bromonicotinate (CAS 941294-58-2) with molecular formula C₁₀H₁₂BrNO₂ and melting point ~103–106°C .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodology :

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods (expected range: 100–110°C based on tert-butyl carbamate analogs) .

- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to determine optimal reaction solvents.

- Stability : Store at –20°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the tert-butyl group .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Toxicity : While acute toxicity data for this compound is limited, assume potential irritancy based on brominated pyridine analogs .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Model the electronic effects of the bromine and tert-butyl groups on Suzuki-Miyaura coupling. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets.

- Solvent Effects : Include explicit solvent molecules (e.g., THF, DMF) to account for solvation energy, as solvent polarity significantly impacts reaction pathways .

Q. What spectroscopic techniques resolve structural ambiguities in brominated pyridine derivatives?

- Methodology :

- Low-Temperature NMR : Use ¹H/¹³C NMR at –40°C to slow conformational changes and resolve splitting patterns (e.g., coupling constants for bromine-adjacent protons) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch ~1700 cm⁻¹, N-H bend ~1600 cm⁻¹) .

Q. How do steric effects from the tert-butyl group influence regioselectivity in nucleophilic substitutions?

- Methodology :

- Kinetic Studies : Compare reaction rates with/without tert-butyl protection. Use HPLC to quantify product ratios.

- Crystallography : Obtain single-crystal X-ray structures to analyze steric hindrance. For example, tert-butyl groups in triazinanes adopt axial positions in solid state, blocking specific reaction sites .

Q. How should researchers address contradictions in stability data for brominated heterocycles?

- Methodology :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Monitor decomposition via LC-MS.

- Statistical Analysis : Use ANOVA to compare degradation rates across conditions. Reference tert-butyl carbamate analogs, which show stability in dry, inert atmospheres but hydrolyze in acidic/alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.